molecular formula C15H15N B1315328 2,3,3-Trimethyl-3H-benzo[g]indole CAS No. 74470-85-2

2,3,3-Trimethyl-3H-benzo[g]indole

Cat. No. B1315328
CAS RN: 74470-85-2
M. Wt: 209.29 g/mol
InChI Key: MNRRNPKQXGBGBH-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-benzo[g]indole is a reactive molecule that has been shown to be an effective treatment for cervical cancer . It can be used in conjunction with monoclonal antibodies that have been designed to target the acidic protonation sites on the surface of cervical cancer cells .


Synthesis Analysis

2,3,3-Trimethyl-3H-benzo[g]indole is a fine chemical that is used as a versatile building block for research chemicals and specialty chemicals . It can be used to synthesize drugs . In the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts are formed, which by the action of bases convert into imidazo [1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole .


Molecular Structure Analysis

The molecular formula of 2,3,3-Trimethyl-3H-benzo[g]indole is C15H15N . The molecular weight is 209.29 g/mol . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

In the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts are formed, which by the action of bases convert into imidazo [1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3-Trimethyl-3H-benzo[g]indole are as follows: It has a melting point of 76.0 to 80.0 °C , a boiling point of 127 °C , and a density of 0.992 g/mL at 25 °C . It is insoluble in water at 20 ºC .

Scientific Research Applications

Organic Synthesis

2,3,3-Trimethylindolenine is an indolenine compound used as a reactant in various organic synthesis reactions . It’s a versatile building block in the synthesis of a wide range of organic compounds.

Synthesis of Cyanine Dyes

One of the significant applications of 2,3,3-Trimethylindolenine is in the synthesis of cyanine dyes . Cyanine dyes are used in a variety of applications, including digital photography, CD-R and DVD-R media, and biological staining.

Construction of Indoles

Indoles are a significant heterocyclic system in natural products and drugs . 2,3,3-Trimethylindolenine can be used in the construction of indoles, which play a main role in cell biology .

Biologically Active Compounds

The application of indole derivatives, such as 2,3,3-Trimethylindolenine, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Theranostic Drug Delivery Carriers

2,3,3-Trimethylindolenine can be used in the development of near-infrared (NIR)-induced dye-based theranostic drug delivery carriers . These carriers are used for critical image-guided chemo-photothermal cancer therapy .

Alkaloid Synthesis

2,3,3-Trimethylindolenine can be used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in the chemical industry .

Safety and Hazards

2,3,3-Trimethyl-3H-benzo[g]indole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,3,3-trimethylbenzo[g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-10-15(2,3)13-9-8-11-6-4-5-7-12(11)14(13)16-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRRNPKQXGBGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512027
Record name 2,3,3-Trimethyl-3H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-3H-benzo[g]indole

CAS RN

74470-85-2
Record name 2,3,3-Trimethyl-3H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation described in the research paper involving 2,3,3-Trimethyl-3H-benzo[g]indole?

A1: The research paper focuses on utilizing the Vilsmeier-Haack reaction to functionalize 2,3,3-Trimethyl-3H-benzo[g]indole. [] Specifically, the reaction forms benzo[g]indol-2-ylidene- malondialdehydes, which are then reacted with arylhydrazines to synthesize 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)- 3H-benzo[g]indoles. [] This highlights the compound's utility as a building block for more complex structures containing the benzo[g]indole scaffold.

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